

Application Note: High-Resolution Quantification of 4-(Difluoromethyl)nicotinamide

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Compound of Interest

Compound Name: 3-Pyridinecarboxamide, 4-(difluoromethyl)-

Cat. No.: B13413277

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Executive Summary

This guide details the analytical protocols for the quantification of **3-Pyridinecarboxamide, 4-(difluoromethyl)-** (CAS: Analogous to 158063-66-2 family), hereinafter referred to as 4-DFM-NAM.

As a critical building block in the synthesis of agrochemicals (e.g., Flonicamid analogs) and novel kinase inhibitors, 4-DFM-NAM presents a unique separation challenge. It combines the high polarity of a nicotinamide core with the lipophilic, yet hydrogen-bond-donating properties of the difluoromethyl (-CHF

) group. Standard C18 methods often result in poor retention and peak tailing due to the basicity of the pyridine nitrogen.

This note provides two validated workflows:

- RP-HPLC (High pH): For assay and purity analysis (>98% range).
- HILIC-MS/MS: For trace impurity quantification (<0.1% range) in complex matrices.

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to robust chromatography.

Property	Value (Est.)	Chromatographic Implication
Structure	Pyridine-3-CONH , 4-CHF	Amphiphilic: Polar amide + Lipophilic fluorinated motif.
pKa (Pyridine N)	~2.8 – 3.1	The electron-withdrawing -CHF lowers basicity compared to Nicotinamide (pKa 3.35).
LogP	~0.5 – 0.8	Low hydrophobicity. Risk of elution in void volume on standard C18 at acidic pH.
UV Max	262 nm	Strong absorbance due to the pyridine -system.

The "Fluorine Effect"

Unlike the trifluoromethyl (-CF₃)

) group, which is purely lipophilic and non-polarizable, the difluoromethyl (-CHF₂)

) group contains an acidic proton capable of weak hydrogen bonding. This interaction can cause unexpected selectivity shifts on polar-embedded phases.

Method A: High-pH Reverse Phase HPLC (Purity/Assay)

Objective: Routine quality control of 4-DFM-NAM raw material. Rationale: At low pH (formic acid), the pyridine nitrogen is protonated (

), reducing retention on C18. By elevating the pH to 9.5 (well above the pKa), the molecule remains neutral, maximizing hydrophobic interaction and retention.

Protocol Parameters

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
- Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 μ m (or equivalent high-pH stable hybrid particle).
- Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with NH OH).
- Mobile Phase B: Acetonitrile (LC Grade).
- Flow Rate: 1.0 mL/min.
- Temperature: 35°C.
- Detection: UV @ 262 nm (Reference 360 nm).

Gradient Table

Time (min)	% A	% B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurity elution)
12.0	40	60	Linear Gradient
15.0	5	95	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

System Suitability Criteria

- Tailing Factor (T):
(Crucial: Tailing indicates secondary silanol interactions).
- Retention Time: $\sim 6.5 \pm 0.5$ min.

- Precision (n=6): RSD

for Area.

Method B: HILIC-MS/MS (Trace Analysis)

Objective: Quantifying 4-DFM-NAM as a genotoxic impurity (GTI) or degradation product in drug substance matrices. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases significantly better than RP-HPLC. The high organic content required for HILIC enhances desolvation efficiency in Mass Spectrometry, boosting sensitivity 10-fold.

Protocol Parameters

- Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).
- Column: Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
- Mobile Phase B: Acetonitrile : Buffer A (95:5 v/v).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2.0 μ L.

MS/MS Transitions (ESI Positive Mode)

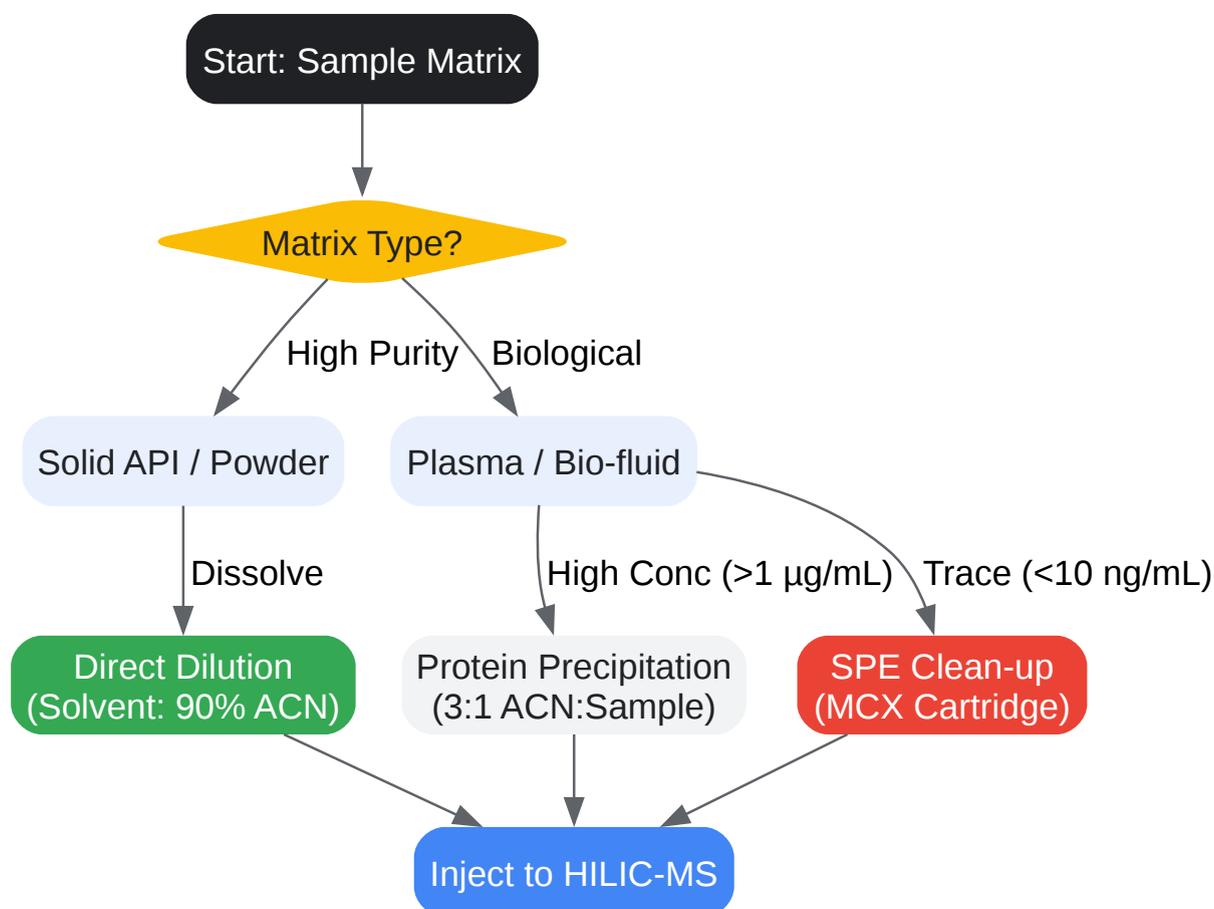
Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Dwell (ms)
4-DFM-NAM	173.1	156.1 (Loss of NH)	22	50
		128.0 (Loss of CONH)	35	50
IS (Nicotinamide-d4)	127.1	110.1	20	50

Note: The difluoromethyl group is robust; fragmentation usually occurs at the amide first.

Sample Preparation Workflows

The extraction strategy depends on the matrix complexity.

Workflow Visualization (Graphviz)



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Caption: Decision matrix for sample preparation. MCX (Mixed-Mode Cation Exchange) is preferred for trace analysis due to the pyridine nitrogen's ability to protonate.

Protocol: Mixed-Mode Cation Exchange (MCX) for Trace Analysis

Use this when the analyte is <0.1% of the matrix.

- Conditioning: 1 mL MeOH, then 1 mL Water.
- Loading: Load sample (acidified with 2% Formic Acid to ensure Pyridine-H
)

- Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).
- Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
- Elution: 1 mL 5% NH
OH in Methanol (Neutralizes pyridine, releasing it).
- Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase B (High Organic) for HILIC compatibility.

Method Validation Guide (ICH Q2)

To ensure regulatory compliance, the following validation parameters must be met.

Parameter	Acceptance Criteria	Experimental Tip
Specificity	No interference at RT of 4-DFM-NAM	Inject "Blank" matrix and "Placebo" to verify no co-elution.
Linearity		Range: 80% to 120% of target concentration.
LOQ (Sensitivity)	S/N	Critical for impurity methods. Typical LOQ: 0.05%.
Accuracy	98.0% – 102.0% Recovery	Spike samples at 50%, 100%, and 150% levels.
Robustness	RSD	Vary pH by ± 0.2 units. Pyridines are pH-sensitive.

Troubleshooting & Causality

Issue: Peak Fronting (Shark Fin shape).

- Cause: Solvent mismatch. Injecting a purely aqueous sample into a HILIC column or a high-organic RP system causes the analyte to precipitate or travel faster than the solvent front.

- Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 90% ACN for HILIC).

Issue: Retention Time Drift.

- Cause: pH instability. The difluoromethyl group alters the pKa slightly, making the molecule sensitive to small buffer fluctuations near pH 3.0.
- Fix: Use 10mM buffer strength minimum. Ensure the column is thermally equilibrated (use a column oven).

References

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